molecular formula C21H29FN4O10 B1141594 ENOXACIN GLUCONATE CAS No. 104142-71-4

ENOXACIN GLUCONATE

Katalognummer: B1141594
CAS-Nummer: 104142-71-4
Molekulargewicht: 516.5 g/mol
InChI-Schlüssel: UQCAODSJNCBXEG-IFWQJVLJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enoxacin gluconate is a compound derived from enoxacin, a broad-spectrum fluoroquinolone antibacterial agent. Enoxacin is known for its effectiveness against both Gram-positive and Gram-negative bacteria. The gluconate form enhances its solubility and stability, making it more suitable for various pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of enoxacin gluconate involves dissolving glucono-delta-lactone in water and enoxacin in absolute ethyl alcohol. These two solutions are then mixed and stirred away from light. The resulting solution is filtered, and absolute ethyl alcohol is added to recrystallize the product at low temperature. The product is then filtered, rinsed, and dried in a vacuum to obtain this compound .

Industrial Production Methods: In industrial settings, the preparation method is optimized for efficiency and quality. The process involves dissolving gluconic acid in pure water, adding enoxacin, and stirring the mixture. The reaction is allowed to proceed, and the product is then purified and dried to obtain this compound in a stable form suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions: Enoxacin gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antibacterial activity and stability.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Broad-Spectrum Activity
Enoxacin gluconate exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It functions primarily by inhibiting the bacterial enzyme DNA gyrase, which is crucial for DNA replication and transcription. The compound has been shown to be effective against pathogens such as Escherichia coli and Staphylococcus spp. .

Table 1: Antimicrobial Efficacy of this compound

PathogenActivity LevelReference
Escherichia coliEffective
Staphylococcus aureusModerate
Pseudomonas aeruginosaLimited

Pharmacokinetics

Absorption and Distribution
Research has explored the pharmacokinetics of this compound, providing insights into its absorption, distribution, metabolism, and excretion. Understanding these parameters is essential for determining appropriate dosages and potential drug interactions .

Anticancer Applications

Cytotoxicity in Cancer Cells
Enoxacin has been investigated for its cytotoxic effects on various cancer cell lines. Studies have shown that it can induce apoptosis in colorectal cancer cells by modulating microRNA expression, which plays a critical role in cell cycle regulation .

Table 2: Anticancer Activity of Enoxacin

Cancer Cell LineEffect ObservedReference
Co115 (Colorectal)Increased apoptosis
A375 (Melanoma)Inhibition of proliferation
HCT-116 (Colorectal)Reduced metastasis

Antiviral Properties

Potential Against Viral Infections
Recent studies have indicated that enoxacin may possess antiviral properties, particularly against viruses like HIV and hepatitis C virus (HCV). Its ability to interfere with viral replication mechanisms makes it a candidate for further research in antiviral therapies .

Case Studies

Clinical Efficacy in Urinary Tract Infections
A clinical study compared a single dose of enoxacin with a three-day treatment regimen for urinary tract infections. Results showed comparable efficacy between the two treatments, with a significant percentage of patients achieving negative urine cultures post-treatment .

Wirkmechanismus

Enoxacin gluconate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the bacteria from replicating their DNA, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: Known for its effectiveness against a broader range of bacterial infections.

    Norfloxacin: Used primarily for urinary tract infections and has a different spectrum of activity.

Uniqueness: Enoxacin gluconate is unique due to its enhanced solubility and stability, making it more suitable for various pharmaceutical formulations. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a potent antibacterial agent .

Eigenschaften

CAS-Nummer

104142-71-4

Molekularformel

C21H29FN4O10

Molekulargewicht

516.5 g/mol

IUPAC-Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

InChI-Schlüssel

UQCAODSJNCBXEG-IFWQJVLJSA-N

Isomerische SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Kanonische SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.